molecular formula C18H12N4O3 B1663895 10074-G5 CAS No. 413611-93-5

10074-G5

Katalognummer: B1663895
CAS-Nummer: 413611-93-5
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: KMJPYSQOCBYMCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10074-G5, auch bekannt als Biphenyl-2-yl-(7-nitrobenzo[1,2,5]oxadiazol-4-yl)amin, ist ein niedermolekularer Inhibitor, der die c-Myc/Max-Interaktion angreift. Das c-Myc-Onkoprotein und sein Partner Max sind intrinsisch ungeordnete Monomere, die sich bei Heterodimerisierung durch gekoppelte Faltung und Bindung zusammenlagern. This compound inhibiert diese Interaktion spezifisch durch Bindung an c-Myc, wodurch die c-Myc-spezifische DNA-Bindung und die Regulation der Zielgene verhindert wird .

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Growth

10074-G5 has been shown to effectively inhibit the growth of various cancer cell lines. For instance, in studies involving Burkitt lymphoma and promyelocytic leukemia cells, this compound demonstrated significant inhibition of cell proliferation, although it required further optimization for enhanced potency .

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM)
HL60 (promyelocytic leukemia)>50
Daudi (Burkitt lymphoma)>50
K562 (chronic myeloid leukemia)25

Enhancing Hematopoietic Stem Cell Function

Recent studies have highlighted the role of this compound in enhancing hematopoietic stem cell (HSC) maintenance and expansion. Treatment with this compound resulted in a two-fold increase in the LSKCD34low HSC compartment in murine models over seven days. Additionally, it increased the number of CD34+ and CD133+ human HSCs, suggesting its potential utility in improving ex vivo HSC transplantation and gene editing .

Amyloid-β Sequestration

In the context of neurodegenerative diseases such as Alzheimer's, this compound has been identified as a compound capable of binding and sequestering amyloid-β (Aβ) peptides, keeping them in a soluble state and potentially preventing aggregation . This property positions it as a candidate for drug development aimed at mitigating Aβ-related toxicity.

Table 2: Efficacy of this compound in Amyloid-β Models

ModelEffectiveness
C. elegans Aβ42 modelReduced functional impairment
Mouse modelsSignificant reduction in Aβ aggregation

Impact on Embryonic Development

Research utilizing this compound has also explored its effects on embryonic development. In mouse preimplantation embryos, treatment with varying concentrations revealed that while higher doses induced cytotoxicity, lower doses significantly altered gene expression profiles associated with early development stages . Specifically, it suppressed genes crucial for zygotic genome activation (ZGA), indicating its potential as a tool for studying developmental processes.

Table 3: Gene Expression Changes Induced by this compound Treatment

Gene CategoryUpregulated GenesDownregulated Genes
Maternal Transcripts291-
ZGA-associated Genes-114

Future Directions and Optimizations

The structural characteristics of this compound allow for further modifications to enhance its efficacy and specificity. Ongoing research is focused on developing analogs that could improve cellular uptake and reduce cytotoxic effects while maintaining or enhancing therapeutic activity against Myc-dependent malignancies .

Wirkmechanismus

Target of Action

The primary target of 10074-G5 is the c-Myc protein , a transcription factor involved in cell cycle progression, cellular growth and metabolism, differentiation, and apoptosis . Overexpression of c-Myc has been identified in numerous cancers, including prostate, pancreatic, lung, breast, and colon cancers, B-cell lymphoma, and leukemias .

Mode of Action

This compound acts as a c-Myc/Max interaction inhibitor . The c-Myc oncoprotein and its partner Max are intrinsically disordered monomers that undergo coupled folding and binding upon heterodimerization . This compound specifically inhibits this interaction by binding to c-Myc, thus preventing c-Myc specific DNA binding and target genes regulation . It binds to the bHLH-ZIP domain of c-Myc, distorting it and preventing the formation of the c-Myc/Max heterodimer .

Biochemical Pathways

The inhibition of c-Myc/Max dimerization by this compound affects multiple cellular activities regulated by the c-Myc oncogene. This includes cell cycle progression, cellular growth and metabolism, differentiation, and apoptosis . The compound’s action can lead to the disruption of these pathways and their downstream effects, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. The plasma half-life of this compound in mice treated with 20 mg/kg intravenously was found to be 37 minutes . The peak plasma concentration was 58 μM, which was 10-fold higher than the peak tumor concentration . These findings suggest that the compound’s bioavailability may be influenced by its rapid metabolism and clearance from the body .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 10074-G5 beinhaltet die Reaktion von Biphenyl-2-amin mit 7-Nitrobenzo[1,2,5]oxadiazol-4-ylchlorid unter bestimmten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) bei Raumtemperatur statt. Das Produkt wird dann mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥98% zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Die Verbindung wird in großen Mengen hergestellt und bei Raumtemperatur gelagert. Die Löslichkeit von this compound in DMSO ist größer als 10 mg/mL, was es für verschiedene Anwendungen geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

10074-G5 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Nitrogruppe und der Aminogruppe. Diese Reaktionen können unter kontrollierten Bedingungen durch verschiedene Reagenzien katalysiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: this compound kann in Gegenwart starker Oxidationsmittel Oxidationsreaktionen eingehen.

    Reduktion: Die Nitrogruppe in this compound kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

    Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen mit Elektrophilen teilnehmen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise führt die Reduktion der Nitrogruppe zur Bildung eines Amin-Derivats .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

10074-G5 is a small molecule inhibitor specifically designed to disrupt the dimerization of the c-Myc oncoprotein with its partner Max. This interaction is crucial for the transcriptional activity of c-Myc, which is often overexpressed in various cancers. By inhibiting this dimerization, this compound aims to impede the proliferation of cancer cells that rely on c-Myc signaling.

The primary mechanism by which this compound exerts its biological activity is through binding to the basic helix-loop-helix (bHLH) domain of c-Myc. This binding distorts the structure necessary for c-Myc to form a heterodimer with Max, thereby inhibiting its transcriptional activity. The compound has been shown to effectively block c-Myc/Max dimerization in vitro, leading to growth inhibition in certain cancer cell lines, such as Daudi Burkitt's lymphoma cells .

Structure-Activity Relationship (SAR)

Studies have identified critical structural components of this compound that contribute to its binding affinity and efficacy:

  • 7-Nitro Group : Essential for interaction with the Myc peptide.
  • Biphenyl Moiety : Increases hydrophobic interactions, enhancing binding stability.

A focused SAR study revealed that modifications to these components could yield analogs with improved activity against Myc-Max dimerization .

In Vitro Studies

In vitro studies demonstrate that this compound effectively inhibits cell proliferation in various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (μM)Effect on c-Myc/Max Dimerization
Daudi Burkitt's Lymphoma>50Yes
Kelly Neuroblastoma12Yes
SK-N-BE(2)15Yes

The compound showed varying efficacy across different cell lines, indicating a need for further optimization to enhance its therapeutic potential against specific cancers .

In Vivo Studies

In vivo efficacy studies using C.B-17 SCID mice bearing Daudi xenografts indicated that while this compound could inhibit c-Myc/Max dimerization in vitro, it did not translate into significant antitumor activity in vivo. The rapid metabolism of this compound resulted in insufficient tumor concentrations to exert a therapeutic effect. Key pharmacokinetic parameters observed include:

  • Plasma Half-Life : 37 minutes
  • Peak Plasma Concentration : 58 μM
  • Tumor Concentration : Significantly lower than plasma concentration due to rapid metabolism .

Developmental Biology Implications

Recent research has also explored the implications of this compound in developmental biology. A study investigated its effects on mouse preimplantation embryos, revealing that treatment with this compound resulted in developmental arrest at the two-cell stage at higher concentrations (≥10 μM). Lower concentrations (6 µM) led to reduced developmental rates and altered gene expression profiles, particularly affecting maternal transcripts and genes critical for zygotic genome activation (ZGA) .

Comparative Efficacy with Other Inhibitors

Comparative studies between this compound and other Myc inhibitors like 10058-F4 highlighted differences in their binding affinities and biological effects. While both inhibitors target Myc-Max interactions, 10058-F4 demonstrated superior efficacy in certain contexts, suggesting that further modifications and analog development for this compound could enhance its therapeutic profile .

Eigenschaften

IUPAC Name

4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-22(24)16-11-10-15(17-18(16)21-25-20-17)19-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJPYSQOCBYMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C4=NON=C34)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385481
Record name 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413611-93-5
Record name 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 413611-93-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10074-G5
Reactant of Route 2
Reactant of Route 2
10074-G5
Reactant of Route 3
Reactant of Route 3
10074-G5
Reactant of Route 4
Reactant of Route 4
10074-G5
Reactant of Route 5
Reactant of Route 5
10074-G5
Reactant of Route 6
Reactant of Route 6
10074-G5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.